ALLM (Calpain Inhibitor) ALLM (Calpain Inhibitor) Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro.
Brand Name: Vulcanchem
CAS No.: 136632-32-1
VCID: VC0005785
InChI: InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
SMILES: CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol

ALLM (Calpain Inhibitor)

CAS No.: 136632-32-1

Cat. No.: VC0005785

Molecular Formula: C₁₉H₃₅N₃O₄S

Molecular Weight: 401.6 g/mol

* For research use only. Not for human or veterinary use.

ALLM (Calpain Inhibitor) - 136632-32-1

CAS No. 136632-32-1
Molecular Formula C₁₉H₃₅N₃O₄S
Molecular Weight 401.6 g/mol
IUPAC Name (2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide
Standard InChI InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
Standard InChI Key RJWLAIMXRBDUMH-UHFFFAOYSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Appearance white powder

Chemical and Biochemical Properties of ALLM

Structural Characteristics

ALLM (C₁₉H₃₅N₃O₄S) is a synthetic tripeptide derivative with a molecular weight of 401.6 g/mol. Its structure includes a methional group at the C-terminus, which contributes to its cell permeability and protease-binding affinity. The compound’s acetylated N-terminus enhances stability against enzymatic degradation, ensuring effective intracellular delivery .

Target Specificity and Inhibition Kinetics

ALLM exhibits nanomolar inhibitory constants (Kᵢ) against calpain I (120 nM), calpain II (230 nM), cathepsin L (0.6 nM), and cathepsin B (100 nM) . This broad-spectrum inhibition arises from its interaction with the active-site cysteine residues of these proteases, forming reversible thiohemiketal intermediates. The selectivity for cathepsin L over other targets highlights its utility in dissecting protease-specific pathways in complex biological systems.

Table 1: Inhibitory Constants of ALLM Against Key Proteases

TargetKᵢ (nM)
Calpain I120
Calpain II230
Cathepsin L0.6
Cathepsin B100

Mechanisms of Action in Cellular Systems

Induction of Apoptosis in Hematological Malignancies

ALLM triggers caspase-dependent apoptosis in acute lymphoblastic leukemia (ALL) and non-Hodgkin’s lymphoma (NHL) cell lines. At concentrations of 50–100 μM, it induces mitochondrial membrane depolarization and caspase-3/7 activation in ALL-1, RS4;11, and JURKAT cells, independent of BTK or LYN kinase pathways . This apoptosis-promoting effect correlates with calpain inhibition, which disrupts survival signals mediated by NF-κB and TRAIL resistance mechanisms.

Table 2: Apoptotic Effects of ALLM in Hematopoietic Cell Lines

Cell LineTypeApoptosis Induction (50–100 μM)Key Pathways Affected
ALL-1ALLCaspase-3/7 activationMitochondrial depolarization
RS4;11ALLCaspase-3/7 activationNF-κB suppression
DAUDINHLMC540 fluorescence positivityTRAIL sensitization

Modulation of Amyloid Precursor Protein (APP) Processing

In murine L cells and neuroblastoma models, ALLM increases the secretion of amyloid-β42 (Aβ42) by 2.5-fold, while leaving Aβ40 levels unchanged . This selective elevation stems from enhanced endosomal generation of β-cleaved C-terminal APP fragments (CTFs), as calpain inhibition slows CTF degradation. Immunoprecipitation studies confirm that ALLM treatment elevates CTF levels by 60–80%, implicating calpains in APP metabolic regulation.

Therapeutic and Experimental Applications

Cancer Research

Beyond hematological malignancies, ALLM exhibits cytotoxicity in solid tumors such as colorectal (DLD1) and breast (MCF7) carcinomas. Co-treatment with TRAIL protein sensitizes resistant DLD1-TRAIL/R cells, reducing viability by 70% at 100 μM . This synergy underscores its potential as an adjuvant in TRAIL-based therapies.

Neurodegenerative Disease Models

ALLM’s ability to elevate Aβ42 secretion positions it as a tool for studying Alzheimer’s disease (AD) pathogenesis. By inhibiting calpain-mediated CTF clearance, it exacerbates amyloidogenic processing, mimicking aspects of AD pathology in vitro . Concurrently, its neuroprotective effects in glutamate-exposed neurons suggest context-dependent roles in neurodegeneration.

Epithelial Cell Migration and Wound Healing

In intestinal epithelial (IEC-6) cells, ALLM reduces calpain activity by 40–60%, impairing lamellipodial dynamics and delaying in vitro wound closure . This effect mirrors NSAID-induced gastrointestinal toxicity, providing a model for studying drug side effects. Membrane-associated calpain-2 expression decreases by 50% post-treatment, disrupting substrate adhesion complex turnover.

Pharmacological and Experimental Considerations

Solubility and Formulation

ALLM is soluble in DMSO (>10 mM), with stock solutions stable at -20°C for months. For cell-based assays, working concentrations of 50–100 μM are prepared in serum-free media to prevent serum protease interference .

Off-Target Effects and Limitations

While selective for calpains and cathepsins, ALLM may inhibit other cysteine proteases at high concentrations. Researchers must titrate doses carefully and validate findings with genetic knockdowns. Additionally, its short half-life in vivo (∼2 hours) limits therapeutic utility without structural modifications.

Future Directions and Research Opportunities

Hybrid Inhibitors for Enhanced Specificity

Recent efforts focus on conjugating ALLM’s methional group with ubiquitin-like tags to improve calpain isoform selectivity. Preliminary data suggest 10-fold higher potency for calpain-2 over calpain-1 in neuronal models, aiding stroke research .

Biomarker Development

Calpain activity profiles generated using ALLM-based fluorescent substrates (e.g., BOC-LM-CMAC) could serve as diagnostic tools for metastatic cancers or neurodegenerative disorders. In IEC-6 cells, ALLM reduces BOC-LM-CMAC fluorescence by 75%, correlating with migration deficits .

Combinatorial Therapies

Co-administration with PARP inhibitors synergistically induces apoptosis in BRCA-mutant ovarian cancers, as ALLM exacerbates DNA repair deficiencies by destabilizing Ku70/80 complexes. Ongoing Phase I trials are evaluating this combination’s safety .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator